molecular formula C24H19F3N2O B2748804 N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide CAS No. 922039-31-4

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide

Cat. No.: B2748804
CAS No.: 922039-31-4
M. Wt: 408.424
InChI Key: PBJNGCJIUGMFAK-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on its benzyl and indole rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzyl groups and the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The fluorine atoms on the benzyl and indole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The incorporation of fluorine atoms can enhance the biological activity and selectivity of these compounds. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide may act as a potent inhibitor of certain kinases associated with cancer progression.

Neuropharmacology
Indoles are also known for their neuroactive properties. The compound's design may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety. Preliminary studies suggest that modifications to the indole structure can influence serotonin receptor binding affinity, which is crucial for developing antidepressants.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and safety profile. Researchers have conducted SAR studies to evaluate how variations in the fluorobenzyl and indole components affect biological activity. Key findings include:

Modification Effect on Activity
Increased fluorinationEnhanced potency against specific cancer cell lines
Alteration of the acetamide groupChanges in solubility and bioavailability
Variation in indole substitutionModulation of receptor selectivity

Case Studies

Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, supporting its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide include other fluorinated benzyl and indole derivatives. These compounds share structural similarities but may differ in the number and position of fluorine atoms or other substituents.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the combination of benzyl and indole moieties. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C19H18F2N2O
  • Molecular Weight : 344.36 g/mol

This structure features a difluorobenzyl group and an indole moiety, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have highlighted the potential of N-benzyl-acetamides, including derivatives similar to this compound, as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In particular, compounds in this class have shown promising inhibitory effects against RdRp with IC50 values ranging from 1.11 μM to 7.50 μM .

Table 1: IC50 Values of Related Compounds Against SARS-CoV-2 RdRp

CompoundIC50 (μM)
6d51.11 ± 0.05
6c91.65 ± 0.05
6b23.35 ± 0.21
Remdesivir (control)1.19 ± 0.36

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of N-benzyl-acetamides against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some derivatives have exhibited significant cytotoxicity with IC50 values as low as 0.34 μM against MCF-7 cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound 7dHeLa0.52
Compound 7dMCF-70.34
Compound 7dHT-290.86

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Viral Replication : The compound's ability to inhibit RdRp suggests it may block viral RNA synthesis.
  • Induction of Apoptosis : In cancer cells, it has been shown to trigger apoptotic pathways leading to cell death.
  • Cell Cycle Arrest : Some derivatives cause arrest in the G2/M phase of the cell cycle, disrupting normal cellular proliferation.

Case Studies

A notable study evaluated a series of N-benzyl-acetamides for their antiviral properties against SARS-CoV-2 and found that structural modifications significantly impacted their efficacy . Another investigation focused on the anticancer properties of related indole derivatives demonstrated that specific substitutions enhanced their potency against various tumor cell lines .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJNGCJIUGMFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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